Lyngbyastatin 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

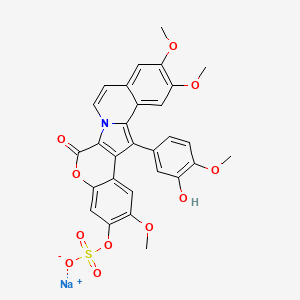

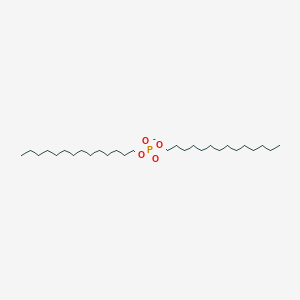

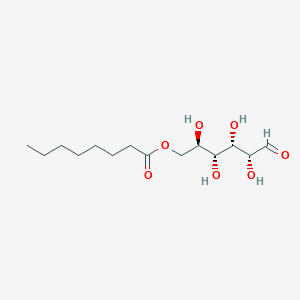

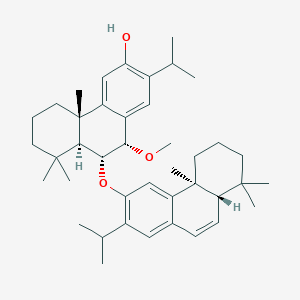

Lyngbyastatin 5 is a natural product found in Lyngbya with data available.

Scientific Research Applications

Elastase Inhibition and Potential Therapeutic Applications

Lyngbyastatin 5, along with its analogues Lyngbyastatins 6 and 7, is a potent inhibitor of elastase, a serine protease. These compounds were isolated from marine cyanobacteria, specifically from the Lyngbya species. Lyngbyastatins selectively inhibit elastase over other serine proteases, showing promise for potential therapeutic applications in diseases where elastase is implicated, such as pulmonary diseases and certain inflammatory conditions. For instance, Lyngbyastatin 7 showed not only inhibition of elastase activity but also protected bronchial epithelial cells against elastase-induced antiproliferation and reduced the induction of pro-inflammatory cytokine expression. These properties suggest that Lyngbyastatin 5 and its analogues could be valuable in the development of new treatments for elastase-mediated pathologies, particularly those affecting the respiratory system (Taori et al., 2007), (Luo, Chen, & Luesch, 2016).

Synthesis and Structure-Activity Relationships

The complexity of Lyngbyastatin 5's structure has led to significant interest in its total synthesis and the exploration of structure-activity relationships. Successful synthesis efforts are crucial for enabling extensive biological evaluations and for the potential development of more potent analogues with improved drug-like properties. The synthesis also addresses the supply issue for preclinical studies. By understanding the minimal pharmacophore and the essential role of its side chain, researchers can tailor the structure of Lyngbyastatin 5 to improve its efficacy and selectivity as an elastase inhibitor (Luo & Luesch, 2020).

Cancer Therapeutics

Lyngbyastatin 5, as part of the broader family of Ahp-cyclodepsipeptides, has been explored for its potential applications in oncology. Studies have focused on understanding the molecular mode of action of these compounds and their use in drug discovery efforts, particularly in cancer therapeutics. The Ahp-cyclodepsipeptide family, including Lyngbyastatin 5, is known for its potent serine protease inhibitory properties, which could be valuable in the development of novel cancer treatments (Köcher et al., 2020).

Biosynthesis and Gene Clusters

Recent studies have also focused on the biosynthesis of Lyngbyastatins, including Lyngbyastatin 5. Understanding the biosynthetic pathways and gene clusters involved in the production of these compounds is crucial for developing strategies to access these compounds and create new analogues. This knowledge facilitates the design and development of Lyngbyastatin-based drugs and helps in overcoming challenges related to their supply and synthesis (Dhakal et al., 2022).

properties

Product Name |

Lyngbyastatin 5 |

|---|---|

Molecular Formula |

C53H68N8O15 |

Molecular Weight |

1057.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |

InChI |

InChI=1S/C53H68N8O15/c1-7-36-46(68)57-38-23-24-42(66)61(51(38)73)40(26-32-11-9-8-10-12-32)52(74)60(6)39(25-33-15-20-35(64)21-16-33)48(70)58-43(28(2)3)53(75)76-30(5)44(50(72)55-36)59-47(69)37(22-17-31-13-18-34(63)19-14-31)56-45(67)29(4)54-49(71)41(65)27-62/h7-16,18-21,28-30,37-44,62-66H,17,22-27H2,1-6H3,(H,54,71)(H,55,72)(H,56,67)(H,57,68)(H,58,70)(H,59,69)/b36-7-/t29-,30+,37-,38-,39-,40-,41+,42+,43-,44-/m0/s1 |

InChI Key |

KKTKZTTVMLKFOE-RNXFLSOQSA-N |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |

Canonical SMILES |

CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |

synonyms |

lyngbyastatin 5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)

![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)